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Compound of Interest

Compound Name: 2-(4-Fluorophenoxy)phenol

CAS No.: 91378-26-6

Cat. No.: B3166758

Get Quote

Executive Summary
2-(4-Fluorophenoxy)phenol (CAS 91378-26-6) is a specialized diaryl ether scaffold utilized

primarily as a high-value intermediate in the synthesis of tricyclic heterocycles (e.g.,

dibenzo[b,e][1,4]dioxins) and as a pharmacophore in kinase inhibitor discovery. Unlike its para-

substituted isomer (used extensively in agrochemicals), the ortho-substitution pattern of this

compound provides a critical geometry for intramolecular cyclization and chelation, making it

indispensable for accessing specific chemical spaces in medicinal chemistry.

This guide outlines the physicochemical properties, a robust validated synthesis route, critical

handling protocols, and the strategic application of this compound in drug development.

Chemical Identity & Physical Properties[1][2][3][4]
The compound is characterized by a phenol ring substituted at the ortho-position with a 4-

fluorophenoxy group. The fluorine atom at the para-position of the distal ring imparts metabolic

stability (blocking P450 oxidation) and modulates lipophilicity.
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Table 1: Physicochemical Profile
Property Data Notes

CAS Number 91378-26-6 Specific to the ortho-isomer.[1]

IUPAC Name 2-(4-Fluorophenoxy)phenol
Also: o-(4-

Fluorophenoxy)phenol.

Molecular Formula C₁₂H₉FO₂

Molecular Weight 204.20 g/mol

Appearance
White to off-white crystalline

solid

Oxidizes to pink/beige upon air

exposure.

Melting Point 77 – 78 °C
Recrystallized from

Hexane/DCM.

Boiling Point ~273 °C (Predicted)
Decomposes at high

temperatures.

Solubility
DMSO, Methanol, DCM, Ethyl

Acetate
Insoluble in water.

pKa ~9.8 (Phenolic OH)

Slightly more acidic than

phenol due to inductive effect

of the ether oxygen.

Validated Synthesis & Manufacturing
While direct coupling of 2-halophenols and 4-fluorophenol is possible, it often suffers from self-

coupling side reactions and difficult purification. The Protection-Coupling-Deprotection strategy

is the industry-standard protocol for high-purity (>98%) synthesis suitable for pharmaceutical

applications.

Synthetic Route: The 2-Bromoanisole Approach
This route utilizes a copper-catalyzed Ullmann-type coupling followed by demethylation. This

ensures regioselectivity and prevents the formation of polymerized byproducts.

Step 1: Ullmann Coupling
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Reactants: 2-Bromoanisole (1.0 eq) + 4-Fluorophenol (1.2 eq).

Catalyst: CuI (10 mol%) + Picolinic acid (20 mol%) or Dimethylglycine.

Base: K₃PO₄ (2.0 eq).

Solvent: DMSO or DMF (Anhydrous).

Conditions: 90–110 °C, 12–24 hours, Inert Atmosphere (N₂).

Product: 2-(4-Fluorophenoxy)anisole.

Step 2: Demethylation[2]
Reactants: Intermediate from Step 1.

Reagent: BBr₃ (1M in DCM) or HBr (48% aq) / Acetic Acid.

Conditions: 0 °C to RT (for BBr₃) or Reflux (for HBr).

Workup: Quench with ice water, extract with DCM.

Product: 2-(4-Fluorophenoxy)phenol.

Reaction Mechanism Visualization
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Figure 1: Two-step synthesis strategy ensuring regiochemical integrity.

Analytical Characterization
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Confirming the identity of CAS 91378-26-6 requires distinguishing it from the para-isomer. The

NMR coupling patterns are diagnostic.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
δ 9.40 (s, 1H): Phenolic -OH (Exchangeable).

δ 7.15 – 7.25 (m, 2H): 4-Fluorophenyl ring protons (meta to F).

δ 6.95 – 7.10 (m, 2H): 4-Fluorophenyl ring protons (ortho to F).

δ 6.80 – 6.95 (m, 4H): 1,2-Disubstituted benzene ring protons.

Key Feature: The ortho-substituted ring shows a complex ABCD multiplet pattern

characteristic of 1,2-substitution, distinct from the AA'BB' pattern of the para-isomer.

Mass Spectrometry (ESI/GC-MS)
Molecular Ion:m/z 204.2 [M]⁺.

Fragmentation: Loss of HF (m/z 184) or cleavage of the ether linkage (m/z 110 for catechol

fragment, m/z 95 for fluorophenyl fragment).

Applications in Drug Discovery
The 2-phenoxyphenol motif is a "privileged structure" in medicinal chemistry.

Scaffold for Tricyclic Heterocycles
The primary utility of CAS 91378-26-6 is as a precursor for Dibenzo[b,e][1,4]dioxins. By

reacting the phenolic hydroxyl group with a leaving group on the distal ring (via intramolecular

SₙAr if activated, or further oxidative coupling), researchers can lock the conformation of the

molecule.

Relevance: Dioxin derivatives are potent modulators of the Aryl Hydrocarbon Receptor (AhR)

and have applications in immunology research.

Kinase Inhibition (Type II Inhibitors)
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Many kinase inhibitors (e.g., Sorafenib, Vemurafenib) utilize a diaryl ether or diaryl urea motif to

occupy the hydrophobic back-pocket of the ATP binding site.

Role of Fluorine: The 4-fluoro group blocks metabolic hydroxylation at the susceptible para-

position, extending the half-life (t₁/₂) of the drug candidate.

Role of Ortho-OH: Provides a hydrogen bond donor/acceptor site or a handle for attaching

solubilizing tails (e.g., piperazine linkers).

Experimental Workflow: Cyclization Logic
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Figure 2: Divergent synthetic utility of the scaffold in medicinal chemistry.

Safety & Handling Protocols
As a fluorinated phenol derivative, this compound poses specific risks regarding tissue irritation

and absorption.

Hazard Identification (GHS)
Signal Word:WARNING

H315: Causes skin irritation.

H319: Causes serious eye irritation.
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H302: Harmful if swallowed.

H412: Harmful to aquatic life with long-lasting effects.

Handling Procedure
PPE: Nitrile gloves (double gloving recommended), safety goggles, and lab coat.

Inhalation: Handle only in a functioning chemical fume hood to avoid inhalation of

dust/vapors.

Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen). Phenols are prone to

oxidation (darkening) over time.

Spill Response: Absorb with inert material (vermiculite/sand). Do not flush into drains.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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